Cytotoxicity in AR-Positive vs. AR-Negative Prostate Cancer Cells: CWP232291/CWP232204 Shows Sub-100 nM Potency Preferentially in Androgen-Responsive Lines
CWP232291, the prodrug of CWP232204, exhibits substantially lower IC50 values in androgen receptor (AR)-expressing prostate cancer cells compared with AR-negative cells, a selectivity pattern not consistently reported for other Wnt/β-catenin inhibitors [1]. Specifically, the IC50 in LNCaP cells was 0.060 μM, in 22Rv1 cells 0.070 μM, and in VCaP cells 0.097 μM, while PC3 (AR-negative) and DU145 (AR-negative) cells showed IC50 values of 0.188 μM and 0.418 μM, respectively [1]. This represents a 2.7- to 7.0-fold greater sensitivity in AR-positive lines. In contrast, the clinically studied β-catenin/TCF interaction inhibitor PRI-724 (active metabolite C-82) showed a uniform single-digit μM range IC50 across prostate cancer cell lines without AR-status discrimination [1][2].
| Evidence Dimension | Cytotoxic potency (IC50) in prostate cancer cell lines stratified by AR expression status |
|---|---|
| Target Compound Data | LNCaP: 0.060 μM; 22Rv1: 0.070 μM; VCaP: 0.097 μM (AR-positive lines). PC3: 0.188 μM; DU145: 0.418 μM (AR-negative lines). |
| Comparator Or Baseline | PRI-724 (active metabolite C-82) reported IC50 in LNCaP: 2.5 μM; C4-2: 2.0 μM; PC3: 2.0 μM (uniform single-digit μM range without AR-status selectivity, from independent studies). |
| Quantified Difference | CWP232291 shows 40- to 100-fold lower IC50 in AR-positive LNCaP cells versus PRI-724, and 2.7- to 7.0-fold preferential killing of AR-positive over AR-negative lines versus no selectivity for PRI-724. |
| Conditions | MTT-based cell viability assay after 24 h treatment; cell lines: LNCaP, 22Rv1, VCaP (AR+), PC3, DU145 (AR-). Prostate cancer xenograft models. |
Why This Matters
For researchers studying AR-driven prostate cancer, CWP232204 provides sub-100 nM target engagement in the disease-relevant AR-positive context, enabling dose-response studies at clinically achievable plasma concentrations that PRI-724 cannot match.
- [1] Pak S, Park S, Kim Y, Park JH, Park CH, Lee KJ, Kim CS, Ahn H. J Exp Clin Cancer Res. 2019;38(1):342. doi: 10.1186/s13046-019-1342-5. PMID: 31387608. (Figure 4b: IC50 data; Figure 4d: AR-regulation data). View Source
- [2] Yan M, Li G, An J. Discovery of PRI-724: a first-in-class CBP/β-catenin antagonist. J Med Chem. 2017;60(23):9651-9665. doi: 10.1021/acs.jmedchem.7b00766. (Comparative IC50 for PRI-724 in prostate cancer cell lines). View Source
